

# Tributylstannanecarbonitrile: A Technical Guide for Advanced Synthesis

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## Compound of Interest

Compound Name:	Tributylstannanecarbonitrile
CAS No.:	2179-92-2
Cat. No.:	B1595466

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Executive Summary: **Tributylstannanecarbonitrile**, also known as tributyltin cyanide, is a specialized organotin reagent pivotal in modern organic synthesis. Characterized by the CAS Number 2179-92-2, this compound uniquely combines the steric and electronic properties of three butyl groups with the reactive potential of a cyano moiety covalently bonded to a central tin atom.<sup>[1][2][3]</sup> This guide offers an in-depth exploration of its chemical identity, synthesis, mechanistic behavior, and applications, tailored for professionals in research and drug development. Furthermore, it provides critical safety and handling protocols necessitated by the significant toxicity associated with organotin compounds.

## Chemical Identity and Physicochemical Properties

**Tributylstannanecarbonitrile** is an organometallic compound featuring a central tin (IV) atom bonded to three n-butyl (C<sub>4</sub>H<sub>9</sub>) groups and one cyanide (-CN) group.<sup>[1]</sup> This structure imparts a unique reactivity profile, distinguishing it from both simple ionic cyanides (e.g., KCN) and other organometallic reagents.

## Nomenclature and Identifiers

- Systematic IUPAC Name: Tributylstannylformonitrile<sup>[3]</sup>

- Common Names: Tributyltin cyanide, Cyanotributyltin, Tributylcyanostannane[2][4]
- CAS Number: 2179-92-2[1][2][3]
- Molecular Formula: C13H27NSn[1][2]
- InChI Key: GMYAQHAKWKXYHG-UHFFFAOYSA-N[1][5]

## Molecular Structure

The molecule adopts a tetrahedral geometry around the central tin atom, typical for Sn(IV) compounds. The three bulky butyl groups provide significant steric hindrance and enhance solubility in organic solvents, while the tin-carbon bonds are highly covalent. The tin-cyanide bond's nature is crucial to its function, allowing it to act as a cyanide donor under specific catalytic conditions.

Caption: 2D representation of **Tributylstannanecarbonitrile** structure.

## Physicochemical Properties

Property	Value	Source
Molecular Weight	316.07 g/mol	[1][3][4]
Appearance	White crystalline powder/solid	[1][4]
Melting Point	105-107 °C	[1][4]
Boiling Point	145-150 °C at 0.5 Torr	[4]
Solubility	Soluble in organic solvents	[6]
Stability	Hygroscopic; stable under a dry atmosphere	[4]

## Synthesis and Mechanistic Pathways

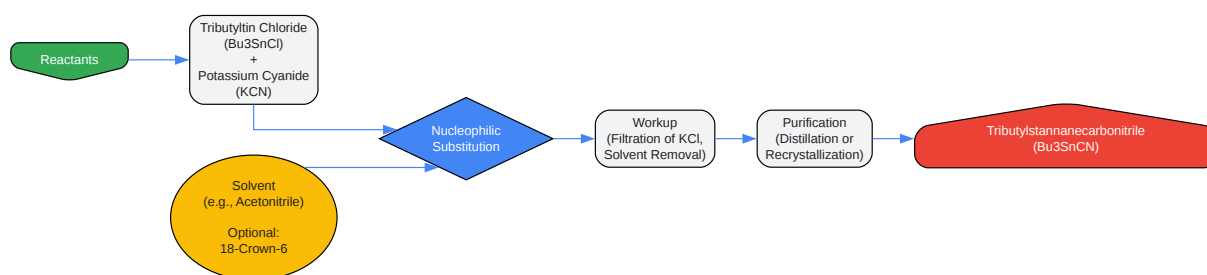
The synthesis of **tributylstannanecarbonitrile** is typically achieved through nucleophilic substitution, leveraging the high affinity of cyanide for tin.

## Primary Synthetic Route

The most common laboratory-scale synthesis involves the reaction of a tributyltin halide, such as tributyltin chloride, with an alkali metal cyanide.[4] The choice of cyanide salt and the potential use of phase-transfer catalysts can significantly influence the reaction yield and purity.



Improved yields have been reported using lithium cyanide or by incorporating a crown ether like 18-Crown-6 to enhance the nucleophilicity of the cyanide anion.[4]



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Caption: General workflow for the synthesis of **Tributylstannanecarbonitrile**.

## Detailed Experimental Protocol (Illustrative)

- **Inert Atmosphere:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tributyltin chloride (1.0 eq).
- **Reagent Addition:** Add anhydrous potassium cyanide (1.2 eq) and 18-Crown-6 (0.1 eq).
- **Solvent:** Introduce anhydrous acetonitrile via cannula.

- Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC or GC-MS.
- Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the precipitated potassium chloride.
- Isolation: Concentrate the filtrate under reduced pressure.
- Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes) to yield the final product as a white solid.

Causality: The use of an inert atmosphere is critical to prevent hydrolysis of the tributyltin chloride and the product. The crown ether complexes the potassium ion, liberating a "naked" and more reactive cyanide anion, thereby accelerating the reaction.

## Applications in Organic Synthesis

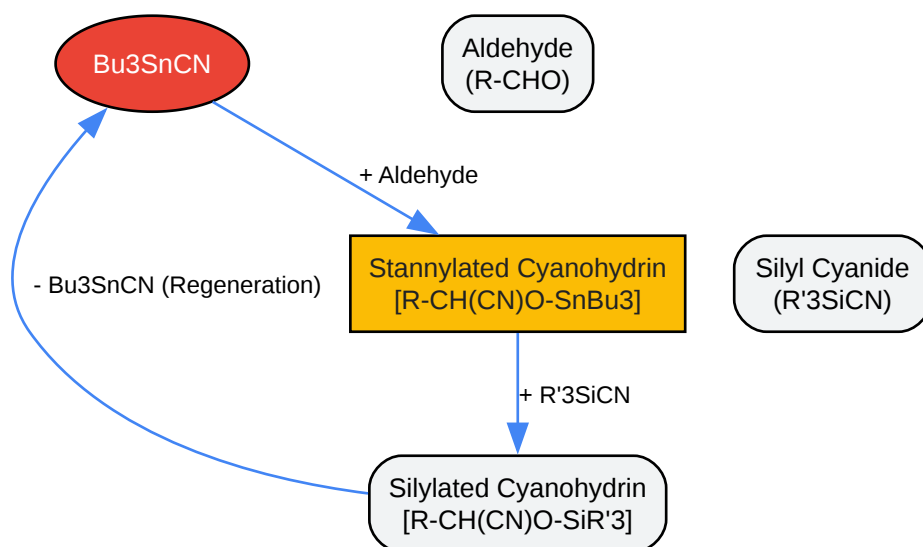
**Tributylstannanecarbonitrile** serves as a valuable reagent, primarily as a source of a transferable cyanide group in reactions where ionic cyanides are ineffective or lead to side reactions.

## Catalytic Cyanosilylation of Aldehydes

A key application is its use as a catalyst for the addition of silyl cyanides (e.g., triethylsilyl cyanide,  $\text{Et}_3\text{SiCN}$ ) to aldehydes.<sup>[7][8]</sup> This process forms silylated cyanohydrins, which are versatile intermediates for synthesizing  $\alpha$ -hydroxy acids and  $\beta$ -amino alcohols.<sup>[8]</sup>

The catalytic cycle is predicated on two key steps:

- The rapid addition of tributyltin cyanide to the aldehyde to form a stannylated cyanohydrin intermediate.<sup>[8]</sup>
- A facile transmetalation step where the silyl cyanide transfers its silyl group to the alkoxide and regenerates the tributyltin cyanide catalyst.<sup>[8]</sup>



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Caption: Catalytic cycle for the cyanosilylation of aldehydes.

## Cyanation of Halides

**Tributylstannanecarbonitrile** can be used for the cyanation of various organic halides.[4] While often requiring catalysis (e.g., palladium-catalyzed cross-coupling), it offers a soluble, organic-phase cyanide source that can be advantageous in certain substrate systems compared to heterogeneous reactions with alkali metal cyanides. The mechanism for palladium-catalyzed cyanation involves oxidative addition of the halide to Pd(0), followed by transmetalation with Bu<sub>3</sub>SnCN to form a Pd(II)-cyanide complex, which then reductively eliminates the desired nitrile product.[1]

## Safety, Toxicology, and Handling

Trustworthiness through Self-Validation: The protocols described herein are predicated on an unwavering commitment to safety. The high toxicity of organotin compounds is a non-negotiable parameter that must dictate all handling procedures.

## Core Toxicological Profile

Tributyltin (TBT) compounds, including the cyanide derivative, are highly toxic and pose significant health and environmental risks.[9][10]

- Human Health: Exposure can cause severe skin and eye irritation.[10][11] Systemic absorption, whether through dermal contact, inhalation, or ingestion, is moderately toxic and can lead to severe health effects, including neurotoxicity, immunotoxicity, and endocrine disruption.[10][11][12] Organotin compounds are potent immunosuppressive agents, particularly affecting the thymus.[13]
- Environmental Hazard: TBT compounds are notorious marine pollutants, historically used in anti-fouling paints.[9] They are extremely toxic to aquatic organisms, causing issues like imposex in mollusks even at nanogram-per-liter concentrations, and they can bioaccumulate in the food chain.[9][10][11]

## Mandatory Handling Protocol

- Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a chemically resistant lab coat, and splash-proof safety goggles or a face shield.
- Engineering Controls: All manipulations (weighing, transferring, reaction setup) must be performed within a fume hood to prevent inhalation of dust or vapors.
- Spill Management: Have a spill kit ready that is specifically designed for organometallic compounds. In case of a spill, evacuate the area, and allow trained personnel to decontaminate.
- Waste Disposal: All waste containing **tributylstannanecarbonitrile** or other organotin residues must be collected in designated, sealed, and clearly labeled hazardous waste containers. Dispose of waste through a certified environmental management company. Do not discharge to drains.
- Acid Incompatibility: Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.[1]

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